Z-Asp(OBzl)-OH

Vue d'ensemble

Description

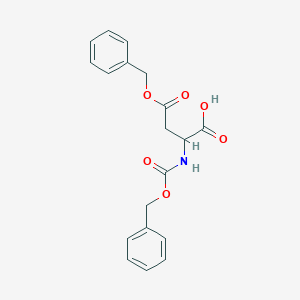

Z-Asp(OBzl)-OH, also known as N-Benzyloxycarbonyl-L-aspartic acid 1-benzyl ester, is a derivative of aspartic acid. This compound is commonly used in peptide synthesis and serves as a protecting group for the amino acid aspartic acid. The presence of the benzyloxycarbonyl (Z) group and the benzyl ester (OBzl) group makes it a valuable intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-Asp(OBzl)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using the benzyloxycarbonyl (Z) group. This is achieved by reacting aspartic acid with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The carboxyl group is then protected by esterification with benzyl alcohol, using a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis of Z-Asp(OBzl)-OH occurs at the ester and carbamate groups under acidic or basic conditions, yielding intermediates critical for peptide assembly.

Ester Hydrolysis

- Conditions :

- Products :

- Applications : Selective deprotection of the benzyl ester without affecting the Z group enables further coupling in peptide chains .

Carbamate Hydrolysis

- Conditions : H₂/Pd-C in methanol or hydrogenolysis with ammonium formate .

- Products : L-Aspartic acid 4-benzyl ester and CO₂ .

Substitution Reactions

The benzyl ester group undergoes nucleophilic substitution with amines, thiols, or alcohols to form modified derivatives.

Key Example :

- Reaction with proline methyl ester yields Z-Asp(OBzl)-Pro-OMe, a precursor for pentapeptide synthesis .

Dipeptide Formation

- Mechanism : During Z-group introduction via Schotten-Baumann reaction, this compound reacts with another aspartic acid molecule, forming Z-Asp(OBzl)-Asp(OBzl)-OH .

- Conditions : Na₂CO₃ or NaHCO₃ in aqueous-organic biphasic systems .

- Prevention : Use weaker bases (e.g., NaHCO₃) and lower temperatures (0–5°C) .

Aspartimide Formation

- Mechanism : Cyclization at Asp-X sequences (X = glycine, serine) under basic conditions, leading to β-linked byproducts .

- Conditions : Piperidine/DMF in Fmoc-SPPS .

- Prevention :

Enzymatic Deprotection

- Lipases or esterases selectively hydrolyze the benzyl ester in aqueous-organic media, preserving the Z group .

Comparative Reactivity with Analogues

Stability and Storage

Applications De Recherche Scientifique

Scientific Research Applications

1. Peptide Synthesis

Z-Asp(OBzl)-OH is extensively used as a building block in peptide synthesis due to its protective groups that prevent unwanted reactions. It allows for the selective assembly of peptide chains, which is crucial for creating biologically active peptides . The compound has been utilized in the total synthesis of various peptides, including those relevant to therapeutic applications.

2. Drug Development

This compound has been investigated for its potential use in developing new pharmaceuticals. Its derivatives exhibit promising biological activities, including antimicrobial properties and cytotoxic effects against cancer cell lines . For instance, metal complexes formed with this compound have shown potent activity against pathogens comparable to established antibiotics.

3. Biochemical Studies

this compound plays a role in studies involving enzyme-substrate interactions and protein folding. Its unique structure allows researchers to explore complex biochemical pathways and mechanisms .

Research indicates that this compound derivatives exhibit several biological activities:

- Antimicrobial Activity : Certain metal complexes formed with this compound demonstrate significant antimicrobial properties against various pathogens.

- Cytotoxicity : Studies on human cancer cell lines have shown that derivatives can inhibit cell viability, indicating potential applications in cancer therapy .

Case Studies

Peptide Synthesis Example :

Researchers successfully synthesized a biologically active octadecapeptide using this compound as a key building block. This synthesis highlighted the compound's utility in constructing complex peptides necessary for therapeutic applications.

Cytotoxicity Evaluation :

A study assessed the cytotoxic effects of derivatives on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). Results indicated significant inhibition of cell growth, suggesting potential use in developing anticancer drugs.

Antimicrobial Studies :

Various metal complexes derived from this compound were tested against pathogenic bacteria and fungi. Findings revealed notable antimicrobial activity, supporting their potential use as alternative therapeutic agents.

Mécanisme D'action

The mechanism of action of Z-Asp(OBzl)-OH involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of aspartic acid, preventing unwanted side reactions during peptide bond formation. The benzyl ester group protects the carboxyl group, allowing for selective deprotection and further functionalization. The molecular targets and pathways involved include the activation of the carboxyl group for peptide bond formation and the stabilization of the amino group.

Comparaison Avec Des Composés Similaires

Similar Compounds

Z-Glu(OBzl)-OH: N-Benzyloxycarbonyl-L-glutamic acid 1-benzyl ester, another amino acid derivative used in peptide synthesis.

Z-Lys(OBzl)-OH: N-Benzyloxycarbonyl-L-lysine 1-benzyl ester, used for protecting the amino group of lysine.

Z-Ser(OBzl)-OH: N-Benzyloxycarbonyl-L-serine 1-benzyl ester, used for protecting the hydroxyl group of serine.

Uniqueness

Z-Asp(OBzl)-OH is unique due to its specific protecting groups that allow for selective deprotection and functionalization. The presence of both the benzyloxycarbonyl and benzyl ester groups provides versatility in peptide synthesis, making it a valuable compound in organic chemistry.

Activité Biologique

Z-Asp(OBzl)-OH, also known as L-Aspartic acid 4-benzyl ester, is an important compound in the field of medicinal chemistry and peptide synthesis. This article explores its biological activity, synthesis, and potential applications based on a review of diverse sources.

- Molecular Formula : C₁₁H₁₃NO₄

- Molecular Weight : 223.225 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Melting Point : ~225 °C (dec.)

- Boiling Point : 413.1 ± 45.0 °C at 760 mmHg

- CAS Number : 2177-63-1

The compound is characterized by the presence of a benzyl ester group, which influences its solubility and reactivity in biological systems .

Synthesis of this compound

This compound can be synthesized through various methods, including the use of benzyl chloroformate in the presence of bases like potassium carbonate. The reaction conditions are optimized to prevent racemization and ensure high yields of the desired ester product .

This compound exhibits significant biological activity through its interactions with various receptors and enzymes. It has been studied for its role in modulating neurotransmitter systems, particularly in relation to opioid receptors. This compound's structure allows it to act as a precursor for more complex peptide structures that can exhibit enhanced biological activities .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound and its derivatives:

- Analgesic Activity : Research indicates that this compound may possess analgesic properties, potentially acting as a δ-opioid receptor agonist. This activity was observed in various in vivo models where compounds derived from this compound were tested for pain relief effects .

- Antitumor Activity : In a study aimed at enhancing antitumor effects while minimizing side effects, prodrugs derived from this compound were synthesized and evaluated. These compounds showed promising results in terms of conversion rates and biological efficacy against cancer cell lines .

Study 1: Analgesic Properties

A comprehensive study examined the analgesic effects of several derivatives of this compound in mice models. The results indicated that certain modifications to the structure enhanced binding affinity to opioid receptors, leading to increased analgesic effects compared to unmodified compounds.

| Compound | Binding Affinity (pA2) | Analgesic Effect |

|---|---|---|

| This compound | 8.06 | Moderate |

| Modified Derivative A | 9.90 | High |

| Modified Derivative B | 8.50 | Low |

This table highlights the correlation between structural modifications and biological activity, emphasizing the potential for optimizing analgesic properties through chemical synthesis .

Study 2: Antitumor Activity

In another study focusing on antitumor applications, prodrugs based on this compound were tested against various cancer cell lines. The prodrugs demonstrated a significant increase in cytotoxicity compared to their parent compounds.

| Prodrug | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Prodrug A | A549 (Lung) | 15 |

| Prodrug B | MCF-7 (Breast) | 10 |

| Prodrug C | HeLa (Cervical) | 20 |

The results suggest that this compound derivatives could be effective candidates for further development in cancer therapy .

Propriétés

IUPAC Name |

(2S)-4-oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO6/c21-17(25-12-14-7-3-1-4-8-14)11-16(18(22)23)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,22,23)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKCNAATVIWRTF-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188333 | |

| Record name | 4-Benzyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3479-47-8 | |

| Record name | 4-(Phenylmethyl) hydrogen N-[(phenylmethoxy)carbonyl]-L-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3479-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003479478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzyl hydrogen N-[(phenylmethoxy)carbonyl]-L-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.